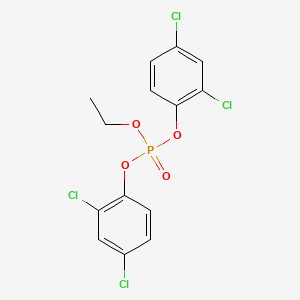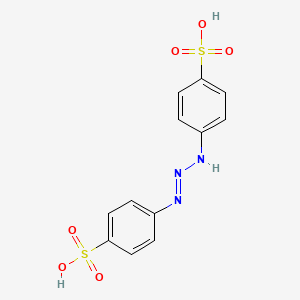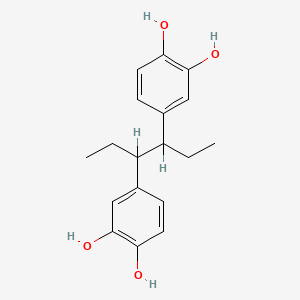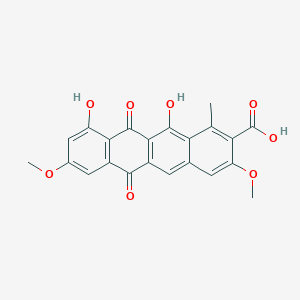
Tetracenomycin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracenomycin E is a tetracenomycin and a member of tetracenequinones.
Scientific Research Applications
1. Anticancer Applications
Tetracenomycin E, a member of the tetracenomycins, is primarily recognized for its potential in anticancer applications. Tetracenomycins, including tetracenomycin E, function as aromatic anticancer polyketides that inhibit peptide translation by binding to the large ribosomal subunit. This mechanism is crucial in the context of cancer treatment as it interferes with the protein synthesis in cancer cells, thus inhibiting their growth and proliferation. Studies have demonstrated the expression of the elloramycin biosynthetic gene cluster in heterologous hosts like Streptomyces coelicolor M1146, facilitating the production of tetracenomycin analogs which can be further explored for cancer therapeutics (Nguyen et al., 2021).
2. Antitumor Activity in Lung Cancer
Research has shown that tetracenomycin X, closely related to tetracenomycin E, exhibits significant antitumor activity, specifically in lung cancer cells. It operates by inducing cell cycle arrest through the downregulation of cyclin D1, a critical regulator of cell division. This selective inhibition of lung cancer cell proliferation, without affecting lung fibroblasts, highlights its potential as a targeted anticancer agent (Qiao et al., 2019).
3. Inhibition of Protein Synthesis
Another significant application of tetracenomycin E is its role in inhibiting protein synthesis. Tetracenomycin X, for instance, binds within the ribosomal exit tunnel of the large ribosomal unit, blocking the prolongation of the nascent polypeptide chain. This action is critical in inhibiting the growth of pathogenic bacteria, making it a potent inhibitor of protein synthesis (Osterman et al., 2020).
4. Biosynthetic Pathway Insights
The study of tetracenomycin E also provides insights into the biosynthetic pathways of polyketides. For example, the purification and characterization of acyl carrier proteins in the tetracenomycin C polyketide synthase have offered valuable understanding of the complex biochemical processes involved in the production of tetracenomycins. Such research is fundamental in exploring the possibilities of engineering these pathways for the synthesis of novel compounds with potential therapeutic applications (Shen et al., 1992).
properties
Product Name |
Tetracenomycin E |
|---|---|
Molecular Formula |
C22H16O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
10,12-dihydroxy-3,8-dimethoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C22H16O8/c1-8-15-9(5-14(30-3)16(8)22(27)28)4-11-18(20(15)25)21(26)17-12(19(11)24)6-10(29-2)7-13(17)23/h4-7,23,25H,1-3H3,(H,27,28) |
InChI Key |
UBGPMJPFKHUCCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)

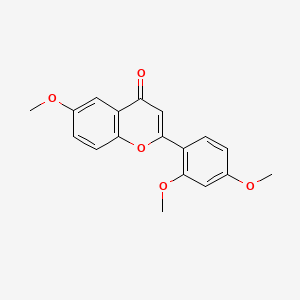
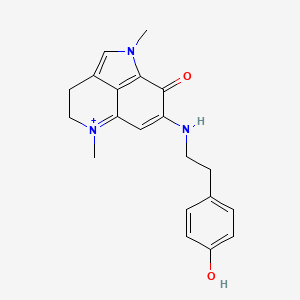
![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)

![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)

